1-[4-ANILINO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PENTANONE 1-[4-ANILINO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PENTANONE
Brand Name: Vulcanchem
CAS No.:
VCID: VC21475646
InChI: InChI=1S/C21H26N2O/c1-3-4-14-21(24)23-16(2)15-19(18-12-8-9-13-20(18)23)22-17-10-6-5-7-11-17/h5-13,16,19,22H,3-4,14-15H2,1-2H3
SMILES: CCCCC(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C
Molecular Formula: C21H26N2O
Molecular Weight: 322.4 g/mol

1-[4-ANILINO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PENTANONE

CAS No.:

Cat. No.: VC21475646

Molecular Formula: C21H26N2O

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

1-[4-ANILINO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-PENTANONE -

Specification

Molecular Formula C21H26N2O
Molecular Weight 322.4 g/mol
IUPAC Name 1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)pentan-1-one
Standard InChI InChI=1S/C21H26N2O/c1-3-4-14-21(24)23-16(2)15-19(18-12-8-9-13-20(18)23)22-17-10-6-5-7-11-17/h5-13,16,19,22H,3-4,14-15H2,1-2H3
Standard InChI Key RUALLZSVBKHKMA-UHFFFAOYSA-N
SMILES CCCCC(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C
Canonical SMILES CCCCC(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C

Introduction

Chemical Name: 1-[4-Anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl]-1-pentanone
This compound appears to be a quinoline derivative featuring an anilino group (a phenyl group attached via an amine bond), a methyl substitution, and a pentanone functional group. Quinoline derivatives are often studied for their biological and pharmaceutical applications due to their diverse chemical reactivity and bioactivity.

Structural Features

Key Functional Groups:

  • Quinoline Core: A bicyclic structure composed of a benzene ring fused to a pyridine ring.

  • Anilino Substitution: A phenyl group attached through an amine (-NH-) bond at the 4th position.

  • Methyl Group: Positioned at the 2nd carbon of the quinoline ring.

  • Pentanone Chain: A ketone functional group attached to a pentyl chain.

These features suggest the compound may exhibit unique electronic properties and potential biological activity.

Potential Applications

Based on its structure, this compound may have applications in:

  • Pharmaceutical Development:

    • Quinoline derivatives are known for antimicrobial, antimalarial, and anticancer activities.

    • The anilino group could enhance binding affinity to biological targets.

  • Material Science:

    • Quinoline-based compounds are used in optoelectronic materials due to their photophysical properties.

Research Directions

To fully understand this compound's potential, further studies are required:

  • Synthesis Pathways:

    • Investigate efficient methods for synthesizing the compound using quinoline precursors.

  • Spectroscopic Analysis:

    • Use NMR, IR, and mass spectrometry to confirm structural details.

  • Biological Testing:

    • Screen for antimicrobial, anticancer, or other pharmacological activities.

  • Computational Studies:

    • Perform molecular docking to predict interactions with biological targets.

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